1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone is an organic compound with the chemical formula C10H8BrN3O. It is a white solid primarily used as an intermediate in organic synthesis to prepare other indazole compounds . This compound is part of the indazole family, which is known for its broad range of chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone typically involves several steps:
Starting Material: The synthesis begins with indazole, which is reacted with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole.
Intermediate Formation: The 6-bromoindazole is then reacted with a basic substance to obtain 5-bromoindazole.
Final Product: Finally, 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate this compound.
Analyse Chemischer Reaktionen
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include bases (for substitution) and oxidizing or reducing agents (for oxidation and reduction).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other indazole derivatives, which have various applications in organic chemistry.
Biology and Medicine: Indazole derivatives, including this compound, are studied for their potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and as a building block for more complex chemical structures.
Wirkmechanismus
The exact mechanism of action of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:
1-(5-Bromo-1H-indazol-3-yl)ethanone: Similar in structure but lacks the methoxy group.
1-(5-Bromo-2-methyl-indazol-3-yl)ethanone: Contains a methyl group instead of a methoxy group.
The presence of the methoxy group in this compound may influence its chemical reactivity and biological activity, making it unique compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H9BrN2O2 |
---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
1-(5-bromo-3-methoxyindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-3-7(11)5-8(9)10(12-13)15-2/h3-5H,1-2H3 |
InChI-Schlüssel |
CWJBRKZOVKXUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.